molecular formula C7H17ClN2O2 B598229 N-alpha-Methyl-L-lysine hydrochloride CAS No. 14000-28-3

N-alpha-Methyl-L-lysine hydrochloride

Cat. No.: B598229
CAS No.: 14000-28-3
M. Wt: 196.675
InChI Key: LWUKQYOOMILVOV-RGMNGODLSA-N
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Description

N-alpha-Methyl-L-lysine hydrochloride: is a derivative of the amino acid lysine. It is characterized by the presence of a methyl group attached to the alpha nitrogen of the lysine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-alpha-Methyl-L-lysine hydrochloride can be synthesized through several methods. One common approach involves the methylation of L-lysine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous solution and requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the methylation of L-lysine followed by purification steps such as crystallization and filtration to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions: N-alpha-Methyl-L-lysine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various functionalized lysine derivatives .

Scientific Research Applications

Chemistry: N-alpha-Methyl-L-lysine hydrochloride is used as a building block in the synthesis of peptides and proteins. Its unique structure allows for the creation of modified peptides with specific properties .

Biology: In biological research, this compound is used to study protein methylation and its effects on cellular processes. It serves as a model compound to investigate the role of methylation in gene expression and protein function .

Medicine: It is explored as a potential therapeutic agent for diseases related to protein methylation dysregulation .

Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of N-alpha-Methyl-L-lysine hydrochloride involves its interaction with specific molecular targets. The methylation of lysine residues in proteins can affect their structure and function, leading to changes in cellular processes. This compound can modulate gene expression, protein-protein interactions, and enzymatic activities through its effects on lysine methylation .

Comparison with Similar Compounds

Comparison: N-alpha-Methyl-L-lysine hydrochloride is unique due to its specific methylation at the alpha position. This distinguishes it from other methylated lysine derivatives, which may have methyl groups at different positions or additional functional groups. The unique structure of this compound allows it to interact with specific molecular targets and pathways, making it valuable for research and industrial applications .

Properties

IUPAC Name

(2S)-6-amino-2-(methylamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.ClH/c1-9-6(7(10)11)4-2-3-5-8;/h6,9H,2-5,8H2,1H3,(H,10,11);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUKQYOOMILVOV-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCCCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CCCCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00716912
Record name N~2~-Methyl-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14000-28-3
Record name N~2~-Methyl-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00716912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nα-Methyl-L-lysine monohydrochloride
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